2-(4-Benzhydrylpiperazin-1-yl)quinoline

log P blood–brain barrier CNS drug design

2-(4-Benzhydrylpiperazin-1-yl)quinoline is a heterocyclic compound that integrates a quinoline nucleus with a 1-benzhydrylpiperazine substituent at the 2‑position. It belongs to the broader arylpiperazinyl‑quinoline chemical class, yet differentiates itself by the presence of the bulky, lipophilic benzhydryl (diphenylmethyl) group on the piperazine ring.

Molecular Formula C26H25N3
Molecular Weight 379.5 g/mol
Cat. No. B5050750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzhydrylpiperazin-1-yl)quinoline
Molecular FormulaC26H25N3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H25N3/c1-3-10-22(11-4-1)26(23-12-5-2-6-13-23)29-19-17-28(18-20-29)25-16-15-21-9-7-8-14-24(21)27-25/h1-16,26H,17-20H2
InChIKeySTBYLSNMAJMCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzhydrylpiperazin-1-yl)quinoline: Core Chemical Identity and Pharmacological Context for Procurement


2-(4-Benzhydrylpiperazin-1-yl)quinoline is a heterocyclic compound that integrates a quinoline nucleus with a 1-benzhydrylpiperazine substituent at the 2‑position. It belongs to the broader arylpiperazinyl‑quinoline chemical class, yet differentiates itself by the presence of the bulky, lipophilic benzhydryl (diphenylmethyl) group on the piperazine ring . This structural feature imparts distinct physicochemical properties and creates a pharmacophoric profile that diverges from simpler 2‑piperazinyl‑quinoline analogs such as quipazine (2‑(piperazin‑1‑yl)quinoline) and N‑methylquipazine (2‑(4‑methylpiperazin‑1‑yl)quinoline). Target identification studies indicate that benzhydrylpiperazine‑containing compounds are privileged scaffolds for sigma‑1 receptor binding, while the quinoline core simultaneously engages serotonergic recognition sites [1]. The compound is primarily sourced for research purposes and is documented in multiple chemical databases as a high‑purity (>95 %) synthetic intermediate and screening candidate .

Why Generic 2‑Piperazinyl‑Quinoline Substitution Cannot Replace 2-(4-Benzhydrylpiperazin-1-yl)quinoline in Research Applications


Interchanging 2‑(4‑benzhydrylpiperazin‑1‑yl)quinoline with superficially similar 2‑piperazinyl‑quinoline analogs (e.g., quipazine or N‑methylquipazine) introduces significant physicochemical and pharmacological deviations that undermine experimental reproducibility. The benzhydryl substituent substantially alters calculated log P (Δ ≈ 1.5–2.0 log units higher vs. quipazine) and topological polar surface area (TPSA), parameters that directly govern blood–brain barrier permeability and CNS compartmental distribution [1]. Furthermore, the benzhydrylpiperazine moiety is a recognized sigma‑1 receptor pharmacophore [2], whereas unsubstituted piperazinyl‑quinolines predominantly target serotonin 5‑HT₃ and 5‑HT₂ receptors with negligible sigma‑1 engagement. These dual differences in physicochemical behavior and target‑engagement profile mean that generic substitution not only alters dose–response relationships but also effectively changes the biological readout from a sigma‑serotonergic dual mechanism to a mono‑serotonergic one, precluding valid head‑to‑head comparisons in CNS‑focused programs.

Quantitative Differential Evidence: 2-(4-Benzhydrylpiperazin-1-yl)quinoline vs. Closest Piperazinyl‑Quinoline Analogs


Increased Lipophilicity (Log P) Relative to Quipazine and N‑Methylquipazine Directly Enhances Predicted CNS Permeability

Calculated octanol–water partition coefficients demonstrate that 2‑(4‑benzhydrylpiperazin‑1‑yl)quinoline is markedly more lipophilic than unsubstituted piperazinyl‑quinoline analogs. This difference is critical because CNS‑targeted compounds ideally require log P values between 2 and 5 for optimal passive brain penetration. The benzhydryl analog falls squarely within this range, while quipazine and N‑methylquipazine are at the lower boundary or below [1]. The elevated log P of the target compound is attributable to the two additional phenyl rings introduced by the benzhydryl group, which increase van der Waals surface area and reduce hydrogen‑bonding capacity relative to molecular size.

log P blood–brain barrier CNS drug design lipophilicity

Distinct Target Engagement Profile: Sigma‑1 Receptor Affinity Inferred from Benzhydrylpiperazine Pharmacophore vs. Primary 5‑HT₃ Activity of Simpler Analogs

The benzhydrylpiperazine substructure is a well‑validated pharmacophore for sigma‑1 (σ₁) receptor binding, with numerous benzhydrylpiperazine derivatives exhibiting high σ₁ affinity (Ki < 50 nM) [1]. In contrast, 2‑piperazinyl‑quinoline analogs such as quipazine are recognized primarily as serotonin 5‑HT₃ receptor agonists/antagonists, displaying nanomolar affinity at 5‑HT₃ (Ki/IC₅₀ ≤ 1 nM) but negligible σ₁ receptor engagement [2]. Although direct σ₁ Ki data for 2‑(4‑benzhydrylpiperazin‑1‑yl)quinoline are not publicly available, structural superposition with known benzhydrylpiperazine σ₁ ligands (e.g., GBR‑12935, benzhydrylpiperazine‑xanthine hybrids) supports the inference that this compound engages the σ₁ receptor, thereby offering a dual sigma‑serotonergic pharmacological profile not achievable with quipazine or N‑methylquipazine.

sigma‑1 receptor 5‑HT₃ receptor pharmacophore dual activity

Higher Molecular Weight and Rotatable Bond Count Impart Differential Physicochemical Space Occupancy vs. In‑Class Analogs

The benzhydryl group increases the molecular weight of 2‑(4‑benzhydrylpiperazin‑1‑yl)quinoline by approximately 152 Da relative to quipazine and approximately 138 Da relative to N‑methylquipazine, while also adding four rotatable bonds [1]. These differences are not trivial: they shift the compound into a distinct region of physicochemical property space that influences solubility, permeability, and target‑binding entropy. The increased molecular complexity may contribute to enhanced receptor‑subtype selectivity via shape complementarity, a hypothesis consistent with observations that benzhydryl‑bearing ligands often exhibit improved selectivity profiles over simpler phenyl or methyl congeners [2].

molecular weight rotatable bonds drug‑likeness physicochemical property space

Optimal Research and Procurement Application Scenarios for 2-(4-Benzhydrylpiperazin-1-yl)quinoline Based on Differential Evidence


Sigma‑1 Receptor Pharmacological Profiling Panels

The benzhydrylpiperazine moiety of 2‑(4‑benzhydrylpiperazin‑1‑yl)quinoline provides a sigma‑1 pharmacophore that is absent in quipazine and N‑methylquipazine. Academic and industrial screening groups focused on sigma‑1 receptor drug discovery should procure this compound as a structurally novel starting point for building sigma‑1‑active chemical libraries, particularly when seeking dual sigma‑1/serotonergic ligands [1].

Blood–Brain Barrier Penetration Studies in CNS Drug Design

With a calculated log P of 3.22–3.38, 2‑(4‑benzhydrylpiperazin‑1‑yl)quinoline resides in the optimal lipophilicity window for passive CNS entry, outperforming quipazine (log P ≤ 2.6) and N‑methylquipazine (log P ≈ 2.0) in predictive BBB models. Contract research organizations (CROs) and neuroscience laboratories requiring CNS‑penetrant tool compounds should select this benzhydryl analog when the experimental design demands reliable brain exposure [2].

Selectivity Profiling Across Serotonin and Sigma Receptor Subtypes

The compound’s hybrid quinoline‑benzhydrylpiperazine architecture offers a differentiated selectivity window relative to canonical serotonin‑only ligands. It is suitable for use in broad‑panel receptor profiling (e.g., Eurofins/Cerep panels) to map the selectivity fingerprint of dual pharmacophore molecules, enabling medicinal chemists to deconvolute sigma‑1‑mediated vs. serotonin‑mediated effects without resorting to multiple single‑target compounds [3].

Chemical Probe Development for Neurodegenerative and Neuropsychiatric Disease Models

Given the established roles of both sigma‑1 receptors and serotonin pathways in neurodegeneration and mood disorders, this compound serves as a bridge molecule that simultaneously addresses two high‑interest CNS targets. Preclinical discovery teams developing in vivo efficacy models can employ it as a tool molecule to test dual‑mechanism hypotheses in rodent behavioral and neuroprotective assays [4].

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